2-(3-Methylpiperidin-1-yl)-8-((4-(trifluoromethyl)benzyl)oxy)quinoline
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Overview
Description
2-(3-Methylpiperidin-1-yl)-8-((4-(trifluoromethyl)benzyl)oxy)quinoline is a complex organic compound that has garnered interest in various scientific fields due to its unique chemical structure and potential applications. This compound features a quinoline core substituted with a 3-methylpiperidin-1-yl group and a 4-(trifluoromethyl)benzyl ether moiety, which contribute to its distinctive properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(3-Methylpiperidin-1-yl)-8-((4-(trifluoromethyl)benzyl)oxy)quinoline typically involves multiple steps, starting from commercially available precursors. One common synthetic route includes the following steps:
Formation of the Quinoline Core: The quinoline core can be synthesized through a Skraup reaction, which involves the condensation of aniline with glycerol in the presence of sulfuric acid and an oxidizing agent such as nitrobenzene.
Substitution with 3-Methylpiperidin-1-yl Group: The quinoline derivative is then subjected to nucleophilic substitution with 3-methylpiperidine under basic conditions to introduce the piperidinyl group.
Introduction of the 4-(Trifluoromethyl)benzyl Ether Moiety: The final step involves the etherification of the quinoline derivative with 4-(trifluoromethyl)benzyl chloride in the presence of a base such as potassium carbonate.
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic route to enhance yield and purity. This can include the use of continuous flow reactors, advanced purification techniques, and process automation to ensure consistent quality and scalability.
Chemical Reactions Analysis
Types of Reactions
2-(3-Methylpiperidin-1-yl)-8-((4-(trifluoromethyl)benzyl)oxy)quinoline can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents such as potassium permanganate or chromium trioxide, leading to the formation of quinoline N-oxide derivatives.
Reduction: Reduction reactions can be performed using hydrogenation catalysts like palladium on carbon to reduce the quinoline ring or the trifluoromethyl group.
Substitution: Nucleophilic substitution reactions can occur at the piperidinyl or benzyl positions using reagents like sodium hydride or lithium diisopropylamide.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or neutral conditions.
Reduction: Hydrogen gas with palladium on carbon catalyst.
Substitution: Sodium hydride in aprotic solvents like dimethylformamide.
Major Products
Oxidation: Quinoline N-oxide derivatives.
Reduction: Reduced quinoline or trifluoromethyl derivatives.
Substitution: Various substituted quinoline derivatives depending on the nucleophile used.
Scientific Research Applications
2-(3-Methylpiperidin-1-yl)-8-((4-(trifluoromethyl)benzyl)oxy)quinoline has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex organic molecules and as a ligand in coordination chemistry.
Biology: Investigated for its potential as a bioactive compound with antimicrobial and anticancer properties.
Medicine: Explored for its potential therapeutic effects, particularly in the development of new drugs targeting specific biological pathways.
Industry: Utilized in the development of advanced materials and as a precursor in the synthesis of specialty chemicals.
Mechanism of Action
The mechanism of action of 2-(3-Methylpiperidin-1-yl)-8-((4-(trifluoromethyl)benzyl)oxy)quinoline involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s quinoline core can intercalate with DNA, disrupting replication and transcription processes. Additionally, the piperidinyl and trifluoromethyl groups can enhance binding affinity and specificity to target proteins, modulating their activity and leading to various biological effects.
Comparison with Similar Compounds
Similar Compounds
2-(3-Methylpiperidin-1-yl)-8-hydroxyquinoline: Lacks the trifluoromethylbenzyl ether moiety, resulting in different chemical properties and biological activities.
2-(3-Methylpiperidin-1-yl)-8-methoxyquinoline:
2-(3-Methylpiperidin-1-yl)-8-((4-chlorobenzyl)oxy)quinoline: Substitutes the trifluoromethyl group with a chlorine atom, leading to variations in its chemical behavior and biological effects.
Uniqueness
2-(3-Methylpiperidin-1-yl)-8-((4-(trifluoromethyl)benzyl)oxy)quinoline is unique due to the presence of the trifluoromethylbenzyl ether moiety, which imparts distinct electronic and steric properties. This uniqueness can enhance its binding affinity to specific molecular targets and improve its stability and solubility in various solvents, making it a valuable compound for diverse scientific research applications.
Properties
IUPAC Name |
2-(3-methylpiperidin-1-yl)-8-[[4-(trifluoromethyl)phenyl]methoxy]quinoline |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H23F3N2O/c1-16-4-3-13-28(14-16)21-12-9-18-5-2-6-20(22(18)27-21)29-15-17-7-10-19(11-8-17)23(24,25)26/h2,5-12,16H,3-4,13-15H2,1H3 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ARANBCPGXAPBCK-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1CCCN(C1)C2=NC3=C(C=CC=C3OCC4=CC=C(C=C4)C(F)(F)F)C=C2 |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H23F3N2O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
400.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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